Niguldipine hydrochloride
Overview
Description
(S)-(+)-Niguldipine hydrochloride is a calcium channel blocker with alpha-1 adrenergic antagonist properties. It is primarily used in the treatment of hypertension and angina. The compound is known for its high specificity and potency in blocking calcium channels, which makes it a valuable tool in both clinical and research settings .
Mechanism of Action
Target of Action
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It primarily targets the α1A adrenergic receptor and L-type calcium channels .
Mode of Action
Niguldipine binds with high affinity to its targets, the α1A adrenergic receptor and L-type calcium channels . The α1A adrenergic receptor mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . The effect is mediated by G(q) and G(11) proteins .
Biochemical Pathways
It is known that the drug’s antagonistic action on α1a adrenergic receptors and l-type calcium channels can influence various physiological processes, including vascular smooth muscle contraction and neurotransmitter release .
Biochemical Analysis
Biochemical Properties
Niguldipine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. More specifically, it has been shown to irreversibly inhibit T-type calcium channel currents in certain types of central and peripheral neurons and in smooth muscle cells .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to affect the smooth muscles of the male reproductive tract, playing a role in the physiological events involved in the seminal emission phase of ejaculation .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist for the α1-adrenoceptor and as a blocker for the dihydropyridine calcium channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Niguldipine hydrochloride typically involves the reaction of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate to form a dihydropyridine intermediate. This intermediate is then reacted with 4,4-diphenylpiperidine to yield Niguldipine. The final step involves the conversion of Niguldipine to its hydrochloride salt form .
Industrial Production Methods
Industrial production of (S)-(+)-Niguldipine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Niguldipine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carboxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dihydropyridine ring can undergo substitution reactions, particularly at the nitro and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Nitro and carboxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
(S)-(+)-Niguldipine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions.
Biology: Employed in studies involving calcium signaling pathways and their role in cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and other conditions related to calcium channel dysfunction.
Comparison with Similar Compounds
Similar Compounds
Nicardipine: Another calcium channel blocker with similar antihypertensive properties.
Nifedipine: A widely used calcium channel blocker for treating hypertension and angina.
Amlodipine: Known for its long duration of action and high efficacy in treating cardiovascular diseases.
Uniqueness
(S)-(+)-Niguldipine hydrochloride is unique due to its dual action as a calcium channel blocker and alpha-1 adrenergic antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension and related conditions compared to other calcium channel blockers .
Properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-WAQYZQTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274007 | |
Record name | (S)-Niguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113145-69-0 | |
Record name | Niguldipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Niguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIGULDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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